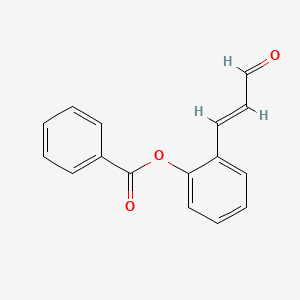

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-oxoprop-1-enyl)phenyl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGLVSPIIXTSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710002 | |

| Record name | 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208118-56-3 | |

| Record name | 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, also known as 2'-benzoyloxycinnamaldehyde. The target molecule, while noted in biological contexts, lacks a well-documented, optimized synthetic protocol in common chemical literature. This document addresses this gap by presenting a robust two-step synthetic pathway commencing from readily available starting materials. The synthesis involves a base-catalyzed Claisen-Schmidt condensation to form the key intermediate, 2-hydroxycinnamaldehyde, followed by a Schotten-Baumann esterification to yield the final product. Each step is detailed with in-depth procedural instructions, mechanistic insights, and data presentation to ensure reproducibility and understanding. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

This compound (2'-benzoyloxycinnamaldehyde) is a compound of interest due to its structural relation to biologically active cinnamaldehyde derivatives.[1] Some studies have explored its role as a pro-drug that is rapidly converted in vivo to the active metabolite 2-hydroxycinnamaldehyde (HCA), which has demonstrated potential anti-tumor and anti-inflammatory properties.[2][3] The synthesis of this specific benzoate ester provides a valuable standard for metabolic studies and a potential avenue for developing new therapeutic agents.

The synthetic strategy outlined herein is designed for efficiency and reliability, employing classic, well-understood organic reactions. The retrosynthetic analysis identifies 2-hydroxycinnamaldehyde and benzoyl chloride as the immediate precursors. 2-hydroxycinnamaldehyde itself can be synthesized from salicylaldehyde and acetaldehyde. This two-step forward synthesis is advantageous due to the commercial availability and low cost of the initial starting materials.

Synthetic Pathway Overview:

Caption: Overall two-step synthesis plan.

Step 1: Synthesis of 2-Hydroxycinnamaldehyde via Claisen-Schmidt Condensation

The first step involves a crossed aldol condensation, specifically a Claisen-Schmidt condensation, between an aromatic aldehyde lacking α-hydrogens (salicylaldehyde) and an enolizable aldehyde (acetaldehyde).[4][5] This reaction is base-catalyzed and proceeds via the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of salicylaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde product.[6][7]

Mechanism of Claisen-Schmidt Condensation

The reaction is initiated by the deprotonation of the α-carbon of acetaldehyde by a hydroxide ion to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of salicylaldehyde. Subsequent protonation of the resulting alkoxide yields an aldol addition product, which rapidly eliminates a water molecule under the reaction conditions to afford the final conjugated system.

Caption: Mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol

Materials:

-

Salicylaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Hydrochloric Acid (HCl), 1M

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of salicylaldehyde (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in deionized water. Cool this solution in an ice bath.

-

Slowly add the cold NaOH solution to the stirred salicylaldehyde solution, maintaining the temperature below 10 °C.

-

Add acetaldehyde (1.2 eq), diluted with a small amount of ethanol, to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains low.[8]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with 1M HCl until it is slightly acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-hydroxycinnamaldehyde.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | Yellowish Solid |

| Yield | 60-75% |

| Melting Point | 131-132 °C[9] |

| ¹H NMR (CDCl₃) | δ ~9.7 (d, 1H, CHO), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~7.2 (m, 2H), ~6.9 (m, 2H), ~6.0 (s, 1H, OH) |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1680 (C=O, aldehyde), ~1620 (C=C) |

Step 2: Synthesis of this compound via Schotten-Baumann Reaction

The final step is the benzoylation of the phenolic hydroxyl group of 2-hydroxycinnamaldehyde. The Schotten-Baumann reaction is an effective method for this transformation, involving the acylation of a phenol with an acid chloride in the presence of an aqueous base.[10][11] The base neutralizes the HCl byproduct and, more importantly, deprotonates the phenol to form the more nucleophilic phenoxide ion.[12]

Mechanism of Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution. The hydroxide base deprotonates the phenol, forming the phenoxide ion. This potent nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, creating a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to yield the final ester product.[13][14]

Caption: Mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials:

-

2-Hydroxycinnamaldehyde (from Step 1)

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable flask (e.g., an Erlenmeyer flask with a stopper), dissolve 1.0 g of 2-hydroxycinnamaldehyde in 15 mL of 10% sodium hydroxide solution.[15]

-

Cool the mixture in an ice bath.

-

Carefully add benzoyl chloride (1.1 eq) in small portions while vigorously shaking or stirring the flask.[16]

-

After the addition is complete, continue to shake or stir the mixture vigorously for 15-30 minutes. A solid precipitate of the product should form.

-

Collect the solid product by vacuum filtration (e.g., using a Buchner funnel).

-

Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 75-90% |

| Molecular Formula | C₁₆H₁₂O₃[17] |

| Molecular Weight | 252.26 g/mol [17] |

| ¹H NMR (CDCl₃) | δ ~9.8 (d, 1H, CHO), ~8.2 (d, 2H, Ar-H), ~7.2-7.8 (m, 9H, Ar-H & vinyl), ~6.8 (d, 1H, vinyl) |

| IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1690 (C=O, aldehyde), ~1625 (C=C), ~1260 (C-O, ester) |

Safety and Handling

-

Salicylaldehyde, Acetaldehyde, Benzoyl Chloride: These reagents are corrosive and/or irritants. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Hydroxide: A strong base that can cause severe burns. Handle with care.

-

Organic Solvents: Diethyl ether and ethanol are flammable. Keep away from ignition sources.

Conclusion

The described two-step synthesis provides a clear and reproducible pathway to this compound. By leveraging the Claisen-Schmidt condensation and the Schotten-Baumann reaction, this guide offers a practical approach for obtaining the target molecule in good yield from inexpensive, readily available precursors. The detailed protocols, mechanistic diagrams, and characterization data serve as a comprehensive resource for researchers engaged in the synthesis of cinnamaldehyde derivatives for applications in medicinal chemistry and related fields.

References

[13] SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from vertexaisearch.cloud.google.com [18] Gaikwad, S. V., et al. (2015, April 17). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. Retrieved from vertexaisearch.cloud.google.com [4] Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link] [19] Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from vertexaisearch.cloud.google.com [10] Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from vertexaisearch.cloud.google.com [6] PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from vertexaisearch.cloud.google.com [11] Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from vertexaisearch.cloud.google.com [20] (n.d.). Claisen-Schmidt Condensation. Retrieved from vertexaisearch.cloud.google.com [21] J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from vertexaisearch.cloud.google.com [14] CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from vertexaisearch.cloud.google.com [15] BenchChem. (n.d.). Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions. Retrieved from vertexaisearch.cloud.google.com [8] BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Retrieved from vertexaisearch.cloud.google.com [5] Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from vertexaisearch.cloud.google.com [22] Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide. Retrieved from vertexaisearch.cloud.google.com [23] AWS. (n.d.). SOLID PHASE BENZOYLATION OF PHENOLS AND ALCOHOLS IN MICROWAVE REACTOR: AN ECO-FRIENDLY PROTOCOL SUPPLEMENTAL MATERIAL. Retrieved from vertexaisearch.cloud.google.com [12] Collegedunia. (2022, June 17). Benzoylation of phenol in alkaline medium is known. Retrieved from vertexaisearch.cloud.google.com [2] BenchChem. (n.d.). Unmasking 2-Hydroxycinnamaldehyde and Its Metabolites: A Mass Spectrometry-Based Comparative Guide. Retrieved from vertexaisearch.cloud.google.com [17] PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov [1] The Good Scents Company. (n.d.). 2-hydroxycinnamaldehyde, 3541-42-2. Retrieved from vertexaisearch.cloud.google.com [24] (n.d.). One-Step Synthesis of ortho-Hydroxycinnamaldehyde. Retrieved from vertexaisearch.cloud.google.com MilliporeSigma. (n.d.). Aldol Condensation Reaction. Retrieved from vertexaisearch.cloud.google.com (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from vertexaisearch.cloud.google.com [25] ChemEd X. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. Retrieved from vertexaisearch.cloud.google.com [7] Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from vertexaisearch.cloud.google.com [26] ResearchGate. (2026, February 3). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from vertexaisearch.cloud.google.com BenchChem. (n.d.). Application Notes and Protocols for Aldol Condensation Reactions Involving 1,3-Dioxane-2-acetaldehyde. Retrieved from vertexaisearch.cloud.google.com [27] Beilstein Journals. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from vertexaisearch.cloud.google.com (n.d.). Synthesis and Crystal Structure of 3-(1H-benzo[d][4][13][18]triazol-1-yl). Retrieved from vertexaisearch.cloud.google.com [16] BenchChem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods. Retrieved from vertexaisearch.cloud.google.com [28] ResearchGate. (n.d.). benzoylation. Retrieved from vertexaisearch.cloud.google.com [29] ChemicalBook. (n.d.). This compound | 208118-56-3. Retrieved from vertexaisearch.cloud.google.com [30] Journal UIN Jakarta. (2022, May 15). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde | Azzahra | Jurnal Kimia Valensi. Retrieved from vertexaisearch.cloud.google.com [31] MDPI. (2017, July 18). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from vertexaisearch.cloud.google.com [3] MedchemExpress.com. (n.d.). 2-Hydroxycinnamaldehyde | Anti-Tumor Agent. Retrieved from vertexaisearch.cloud.google.com [9] PubChem. (n.d.). 2-Hydroxycinnamaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov

Sources

- 1. 2-hydroxycinnamaldehyde, 3541-42-2 [thegoodscentscompany.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. praxilabs.com [praxilabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Hydroxycinnamaldehyde | C9H8O2 | CID 5318169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 11. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 12. Benzoylation of phenol in alkaline medium is known [cdquestions.com]

- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 14. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound | C16H12O3 | CID 10467367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Claisen-Schmidt Condensation [cs.gordon.edu]

- 21. jk-sci.com [jk-sci.com]

- 22. scribd.com [scribd.com]

- 23. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Aldol Condensation Reaction - Salicylaldehyde [chemedx.org]

- 26. researchgate.net [researchgate.net]

- 27. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 28. researchgate.net [researchgate.net]

- 29. This compound | 208118-56-3 [chemicalbook.com]

- 30. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, a molecule featuring a unique combination of an aromatic ester and an α,β-unsaturated aldehyde. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical approach to spectroscopic data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the insights necessary to confidently determine the structure of complex organic molecules. We will delve into the practical application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques. Each step is rationalized, and all data is presented with clarity to ensure a thorough understanding of the elucidation process.

Introduction: The Molecular Blueprint

The target of our investigation is this compound. A preliminary database search reveals its fundamental properties.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | |

| Molecular Weight | 252.26 g/mol | |

| IUPAC Name | [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate | |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C/C=O |

The structure contains several key features that will be the focus of our spectroscopic analysis:

-

An ortho-disubstituted aromatic ring .

-

A benzoate ester functional group.

-

An α,β-unsaturated aldehyde moiety with (E)-stereochemistry.

The following guide will systematically utilize a suite of analytical techniques to confirm this proposed structure.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount in structure elucidation. Our approach is designed to gather information systematically, with each piece of data complementing and confirming the others.

Caption: A strategic workflow for the structure elucidation of an unknown organic compound.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

High-resolution mass spectrometry (HRMS) is the first crucial step, providing the exact molecular weight and, consequently, the molecular formula. For C₁₆H₁₂O₃, the expected monoisotopic mass is 252.07864 Da.

Electron Ionization (EI) mass spectrometry would also induce fragmentation, offering clues to the molecule's assembly.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Structure | Fragment Lost | Interpretation |

| 252 | [C₁₆H₁₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 223 | [C₁₅H₁₁O₂]⁺ | CHO | Loss of the aldehyde group |

| 147 | [C₉H₇O₂]⁺ | C₇H₅O | Cleavage of the ester bond with charge on the cinnamaldehyde-containing fragment |

| 105 | [C₇H₅O]⁺ | C₉H₇O₂ | Base Peak . Benzoyl cation, characteristic of benzoate esters. |

| 77 | [C₆H₅]⁺ | CO from benzoyl cation | Phenyl cation, a common fragment from benzene-containing compounds. |

Causality in Fragmentation: The stability of the resulting carbocation dictates the fragmentation pathway. The benzoyl cation ([C₇H₅O]⁺) at m/z 105 is particularly stable due to resonance and is therefore often the base peak in the mass spectra of benzoate esters. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a characteristic fragmentation pattern.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample via direct infusion or through a GC column for separation from any impurities.

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the suspected structure.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Interpretation |

| ~3060 | C-H stretch | Aromatic | Indicates the presence of benzene rings. |

| ~2850 & ~2750 | C-H stretch | Aldehyde | The two distinct peaks are characteristic of an aldehyde C-H bond. |

| ~1735 | C=O stretch | Ester | Strong absorption typical for aromatic esters.[1] |

| ~1685 | C=O stretch | α,β-unsaturated Aldehyde | Conjugation lowers the carbonyl stretching frequency. |

| ~1625 | C=C stretch | Alkene | Corresponds to the double bond in the propenal chain. |

| ~1600 & ~1450 | C=C stretch | Aromatic | In-ring vibrations of the benzene rings. |

| ~1260 & ~1100 | C-O stretch | Ester | Strong, characteristic stretches for the ester linkage. |

| ~750 | C-H bend | Ortho-disubstituted Aromatic | Out-of-plane bending characteristic of 1,2-disubstitution. |

Expert Insight: The presence of two distinct carbonyl peaks is a key diagnostic feature. The higher frequency peak (~1735 cm⁻¹) is indicative of the ester, while the lower frequency peak (~1685 cm⁻¹) points to the conjugated aldehyde. The conjugation with the double bond and the aromatic ring weakens the C=O bond of the aldehyde, thus lowering its stretching frequency.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform or carbon tetrachloride) and place it in a liquid cell.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the pure solvent.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling (neighboring protons).

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.7 (predicted) | d | ~7.5 | 1H | Aldehyde proton (CHO) |

| 8.2 (predicted) | dd | ~8.0, 1.5 | 2H | Protons ortho to the ester C=O |

| 7.8 (predicted) | d | ~16.0 | 1H | Vinylic proton β to aldehyde C=O |

| 7.6 (predicted) | t | ~7.5 | 1H | Proton para to the ester C=O |

| 7.5 (predicted) | t | ~8.0 | 2H | Protons meta to the ester C=O |

| 7.4-7.2 (predicted) | m | - | 4H | Protons of the ortho-disubstituted ring |

| 6.7 (predicted) | dd | ~16.0, 7.5 | 1H | Vinylic proton α to aldehyde C=O |

Interpretation Rationale:

-

Aldehyde Proton (9.7 ppm): The strong deshielding effect of the carbonyl group places the aldehyde proton far downfield.

-

Vinylic Protons (7.8 and 6.7 ppm): The large coupling constant (~16.0 Hz) between these two protons is characteristic of a trans (E) configuration of the double bond. The proton β to the carbonyl is further downfield due to resonance deshielding.

-

Benzoate Protons (8.2, 7.6, 7.5 ppm): These protons exhibit a characteristic pattern for a monosubstituted benzene ring attached to an electron-withdrawing group. The ortho protons are the most deshielded.

-

Ortho-disubstituted Ring Protons (7.4-7.2 ppm): The overlapping multiplets in this region are expected for the four protons on the 1,2-disubstituted ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~193 | C=O | Aldehyde carbonyl |

| ~165 | C=O | Ester carbonyl |

| ~155 | CH | Vinylic carbon β to aldehyde C=O |

| ~150 | C | Quaternary carbon attached to ester oxygen |

| ~135-120 | CH & C | Aromatic carbons (10 signals expected) |

| ~128 | CH | Vinylic carbon α to aldehyde C=O |

Expert Insight: The downfield region of the ¹³C NMR spectrum is highly diagnostic. The aldehyde carbonyl carbon (~193 ppm) is significantly deshielded compared to the ester carbonyl carbon (~165 ppm). The remaining signals in the 120-155 ppm range correspond to the aromatic and vinylic carbons. Due to the lack of symmetry, all 16 carbons in the molecule are expected to be chemically non-equivalent, resulting in 16 distinct signals.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously connecting the protons and carbons, confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the vinylic protons, and among the protons on each of the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying connectivity across quaternary carbons and functional groups. Key expected HMBC correlations include:

-

The aldehyde proton to the α- and β-vinylic carbons.

-

The ortho protons of the benzoate ring to the ester carbonyl carbon.

-

The vinylic protons to the carbons of the ortho-disubstituted ring.

-

Caption: Logical relationships between 1D and 2D NMR experiments in structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Acquire a standard gradient-enhanced COSY experiment.

-

HSQC: Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond C-H coupling.

-

HMBC: Acquire a standard gradient-enhanced HMBC experiment optimized for long-range (2-3 bond) C-H couplings.

-

-

Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals and analyze the coupling patterns. Correlate the peaks in the 2D spectra to build up the molecular fragments and confirm their connectivity.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous confirmation of the structure of this compound.

-

MS confirms the molecular formula (C₁₆H₁₂O₃) and reveals key structural motifs through predictable fragmentation, notably the characteristic benzoyl cation.

-

IR spectroscopy identifies the essential functional groups: two distinct carbonyls (ester and conjugated aldehyde), aromatic rings, and the aldehyde C-H bond.

-

¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the presence of 12 unique protons and 16 unique carbons.

-

2D NMR definitively connects these individual atoms, establishing the ortho-substitution pattern on one ring and the connectivity of the benzoate and prop-1-en-1-yl fragments.

This systematic, multi-technique approach ensures a self-validating system where each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This guide serves as a template for tackling similar challenges in the structural elucidation of complex organic molecules, emphasizing the power of a logical, evidence-based strategy.

References

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10467367, this compound. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Benzoic acid, phenyl ester in NIST Chemistry WebBook. Available at: [Link]

-

UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

JoVE (2025). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

ResearchGate (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to CAS Number 208118-56-3

A comprehensive review of the available chemical data, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction

CAS number 208118-56-3 is a unique identifier for a specific chemical substance. The purpose of this guide is to provide a thorough technical overview of this compound, consolidating available data on its chemical and physical properties, synthesis, potential mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the substance associated with CAS number 208118-56-3 is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN₃S | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| SMILES | FCCN1N=C(C=C1CN)C=2SC=CC2 | [1] |

Synthesis and Manufacturing

A generalized workflow for the synthesis of similar heterocyclic compounds might involve the following conceptual steps:

Caption: Generalized synthetic workflow for heterocyclic compounds.

Biological Activity and Mechanism of Action

The biological activity of a compound is a critical aspect of its potential therapeutic application. Currently, there is no publicly available information detailing the specific biological targets or mechanism of action for the compound with CAS number 208118-56-3.

However, the structural motifs present in the molecule, such as the pyrazole and thiophene rings, are found in various biologically active compounds. For instance, pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Thiophene-containing molecules are also prevalent in medicinal chemistry.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological profile of this specific compound. A general workflow for investigating the mechanism of action is proposed below:

Caption: Workflow for investigating the mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the limited public data on CAS number 208118-56-3, specific, validated protocols for its use are not available. However, general methodologies for handling and analyzing similar small molecules can be adapted.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a small organic molecule like the one represented by CAS number 208118-56-3.

Objective: To determine the purity of the compound.

Materials:

-

Compound (CAS 208118-56-3)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (starting point, may require optimization):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a suitable percentage of B, and increase linearly over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by a UV scan of the compound).

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the compound based on the relative peak area of the main component.

-

Safety and Handling

Proper safety precautions are paramount when handling any chemical substance. The GHS pictograms associated with a related compound suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the publicly available information on the chemical with CAS number 208118-56-3 is currently limited, this guide provides a framework based on its known structural details and general principles of medicinal chemistry and drug development. The presence of pyrazole and thiophene moieties suggests that this compound could be a candidate for further investigation into its potential biological activities. The experimental workflows and protocols outlined here offer a starting point for researchers interested in exploring the properties and applications of this molecule. As more research becomes available, a more comprehensive understanding of this compound will undoubtedly emerge.

References

Sources

Whitepaper: Isolation, Semi-Synthesis, and Molecular Characterization of (E)-2-Benzoyloxycinnamaldehyde from Cinnamomum cassia

Executive Summary

(E)-2-Benzoyloxycinnamaldehyde (BCA) is a potent, synthetically modified phenylpropanoid initially derived from the natural product 2'-hydroxycinnamaldehyde (HCA), which is abundant in the stem bark of Cinnamomum cassia [1]. As an advanced analog in the cinnamaldehyde library, BCA has garnered intense interest in drug development pipelines due to its robust pro-apoptotic, anti-tumor, and anti-inflammatory properties [3].

This technical guide provides a rigorous, self-validating workflow for the botanical extraction of the HCA precursor, its high-yield semi-synthetic conversion into BCA, and a mechanistic breakdown of BCA’s pharmacological signaling pathways. The protocol emphasizes causality—detailing the exact physicochemical rationales behind solvent selection, thermal limits, and quality control checkpoints.

Botanical Extraction of 2'-Hydroxycinnamaldehyde (HCA)

To obtain BCA on a preparatory scale, the native precursor 2'-hydroxycinnamaldehyde (HCA) is first isolated from Cinnamomum cassia bark. Microwave-Assisted Extraction (MAE) is the method of choice due to its ability to rapidly disrupt plant cell walls via localized dielectric heating, dramatically increasing phenylpropanoid yield compared to traditional maceration [1].

Extraction Protocol & Causality

-

Matrix Preparation: Pulverize dried Cinnamomum cassia bark into a fine powder (40-mesh) to maximize the surface-area-to-volume ratio, facilitating rapid solvent penetration.

-

Microwave-Assisted Extraction (MAE): Suspend 100 g of the bark powder in 1,000 mL of deionized water. Perform MAE at strictly monitored temperatures (70–80°C) for 10 minutes.

-

Causality Check: Why limit to 80°C? Empirical data demonstrates that while elevated temperatures increase mass transfer, exceeding 80°C negatively affects the yield of 2'-hydroxycinnamaldehyde due to the thermal degradation of the reactive α,β-unsaturated aldehyde moiety [1].

-

-

Liquid-Liquid Partitioning: Filter the aqueous extract, cool to room temperature, and partition three times with equal volumes of ethyl acetate (EtOAc).

-

Causality Check: Ethyl acetate is selected because it is a moderately polar hydrogen-bond acceptor. It selectively partitions intermediate-polarity phenylpropanoids (like HCA) away from highly polar plant tannins and polysaccharides that remain in the aqueous layer.

-

-

Validation Checkpoint (Self-Validating Step): Perform Thin Layer Chromatography (TLC) of the concentrated EtOAc fraction on silica gel using Hexane:EtOAc (7:3, v/v). A distinct UV-active spot should appear at

. Spray with 2,4-dinitrophenylhydrazine (2,4-DNPH); a deep orange/red precipitate directly confirms an intact aldehyde group. Proceed only if this spot is dominant.

Semi-Synthetic Conversion: HCA to (E)-2-Benzoyloxycinnamaldehyde (BCA)

Because BCA occurs in exceptionally low trace amounts natively, it is efficiently semi-synthesized via the benzoylation of the phenolic hydroxyl group of HCA [4].

Synthesis Workflow

-

Reagent Solvation: Dissolve 1.0 molar equivalent (eq) of HCA in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: DCM is a non-polar, aprotic solvent that solubilizes the reagents without participating in nucleophilic side reactions.

-

-

Base Addition: Add 1.5 eq of triethylamine (TEA) dropwise to the solution while stirring at 0°C.

-

Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the acyl substitution, driving the thermodynamic equilibrium forward and preventing acid-catalyzed degradation of the sensitive cinnamaldehyde backbone.

-

-

Acylation: Slowly introduce 1.2 eq of benzoyl chloride. Stir the reaction at room temperature for 30–45 minutes [4].

-

Quenching & Extraction: Quench the reaction with distilled water. Extract the organic layer, dry over anhydrous magnesium sulfate (

), and evaporate the DCM in vacuo. -

Purification: Purify the crude residue via flash silica gel chromatography using a gradient of Hexane:EtOAc (9:1 to 7:3).

-

Validation Checkpoint: Confirm successful benzoylation via LC-MS (Electrospray Ionization). The mass spectrum must show an

peak at m/z 253.08 (Calculated mass for

Physicochemical Properties & Stability Kinetics

Formulation scientists must account for BCA’s sensitivity to extreme pH environments. The degradation of BCA follows first-order kinetics, governed by general acid- and specific base-catalysis [2].

Table 1: Physicochemical Parameters of (E)-2-Benzoyloxycinnamaldehyde

| Parameter | Value / Characteristic | Impact on Formulation |

| Molecular Formula | Structural validation metric. | |

| Molecular Weight | 252.26 g/mol | High permeability profiling. |

| Aqueous Solubility | ~0.4 mg/mL | Low solubility necessitates lipid-based nanocarriers or co-solvents (e.g., DMSO) for in vivo delivery [2]. |

| Stability (Optimal pH) | pH 2.0 – 4.0 | Storage formulations must be buffered to slightly acidic conditions [2]. |

| Stability (Critical pH) | pH > 9.0 (Highly Unstable) | Rapid spontaneous hydrolysis occurs in alkaline buffers [2]. |

| Temperature Profile | Accelerated degradation > 40°C | Must be stored at -20°C in anhydrous conditions prior to reconstitution [2]. |

Pharmacological Mechanism of Action

BCA exerts profound antiproliferative and pro-apoptotic effects in drug-resistant and wild-type cancer cell lines (such as HCT-116 and MCF-7) [4]. The mechanistic signaling network operates via three parallel axes:

-

ROS Generation: BCA disrupts intracellular thiol antioxidants (e.g., glutathione), triggering a spike in Reactive Oxygen Species (ROS). This directly cleaves PARP and Caspase-3, ensuring apoptosis [5].

-

Tubulin Aggregation: BCA acts as a microtubule-interfering agent. It interacts with the sulfhydryl groups of tubulin, causing tubulin aggregation, disrupting spindle assembly, and halting the cell cycle strictly at the G2/M phase [4].

-

AP-1 / NF-κB Suppression: In an inflammatory microenvironment (e.g., LPS-stimulated macrophages), BCA potently inhibits the phosphorylation of SAPK/JNK, shutting down AP-1 and NF-κB DNA binding. This halts nitric oxide (NO) production, yielding its anti-atherosclerotic and anti-inflammatory effects [3].

Below is a systemic map of BCA's intracellular signaling cascades:

Visual Mapping of BCA-induced Apoptosis and Anti-inflammatory Signaling Pathways.

References

- Extraction Time and Temperature Affect the Extraction Efficiencies of Coumarin and Phenylpropanoids From Cinnamomum cassia Bark Using a Microwave-Assisted Extraction Method. PubMed (Elsevier B.V.).

- Physicochemical properties of 2′-benzoyloxycinnamaldehyde. Ovid.

- Benzoyloxycinnamaldehyde inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.

- Induction of tumor cell death through targeting tubulin and evoking dysregulation of cell cycle regulatory proteins by multifunctional cinnamaldehydes. PLOS One / PubMed.

- 2′-Benzoyloxycinnamaldehyde-Mediated DJ-1 Upregulation Protects MCF-7 Cells

A Comprehensive Spectroscopic and Structural Elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, a compound of interest in organic synthesis and medicinal chemistry. The structural complexity and potential for diverse biological activity necessitate a thorough characterization, for which spectroscopic methods are indispensable. This document serves as a practical resource for scientists engaged in the synthesis, identification, and application of this and related molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol [1]. Its structure, characterized by a benzoate group attached to a phenyl ring which is further substituted with a propenal moiety, suggests a rich and informative spectroscopic profile. The IUPAC name for this compound is [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.7 | d | 1H | Aldehydic proton (-CHO) |

| ~8.2 | d | 2H | Protons ortho to the carbonyl group (Benzoyl) |

| ~7.8 | d | 1H | Vinylic proton |

| ~7.6 | t | 1H | Proton para to the carbonyl group (Benzoyl) |

| ~7.5 | t | 2H | Protons meta to the carbonyl group (Benzoyl) |

| ~7.4 | m | 4H | Aromatic protons on the substituted phenyl ring |

| ~6.8 | dd | 1H | Vinylic proton |

Note: This is a predicted spectrum, and actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals several key features. The downfield singlet at approximately 9.7 ppm is characteristic of an aldehydic proton. The signals in the aromatic region (7.4-8.2 ppm) correspond to the protons of the two phenyl rings. The doublet of doublets and the doublet in the vinylic region (~6.8 and ~7.8 ppm, respectively) are indicative of the -CH=CH-CHO system, with the coupling constants providing information about the stereochemistry (likely E, as indicated in the IUPAC name).

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehydic Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~150 | Vinylic Carbon |

| ~135 | Vinylic Carbon |

| ~134 | Aromatic Carbon |

| ~133 | Aromatic Carbon |

| ~130 | Aromatic Carbon |

| ~129 | Aromatic Carbon |

| ~128 | Aromatic Carbon |

| ~127 | Aromatic Carbon |

| ~126 | Aromatic Carbon |

| ~125 | Aromatic Carbon |

Note: This is a predicted spectrum based on typical chemical shifts for the functional groups present.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show two distinct carbonyl signals: one for the ester at around 165 ppm and another for the aldehyde at a more downfield shift of approximately 193 ppm. The aromatic region will display a number of signals corresponding to the inequivalent carbons of the two phenyl rings. The two signals in the vinylic region (~135 and ~150 ppm) confirm the presence of the carbon-carbon double bond.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1690 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1270 | Strong | Ester C-O Stretch |

Note: This is a predicted spectrum based on characteristic absorption frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound is predicted to be dominated by two strong carbonyl absorption bands: one for the ester group around 1735 cm⁻¹ and another for the aldehyde at approximately 1690 cm⁻¹. The presence of the aldehyde is further supported by the characteristic weak C-H stretching bands around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and use a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be taken and subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Adduct |

| 253.08592 | [M+H]⁺ |

| 275.06786 | [M+Na]⁺ |

| 270.11246 | [M+NH₄]⁺ |

Source: PubChem[2]

Interpretation of the Mass Spectrum

The mass spectrum, likely obtained using a soft ionization technique like electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 253.08592, confirming the molecular weight of 252.26 g/mol . Adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ are also commonly observed.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established principles, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. This information is critical for researchers in drug discovery and development, enabling further investigation into the compound's biological activities.

References

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Available from: [Link].

-

The Royal Society of Chemistry. Supporting information. Available from: [Link].

-

PubChemLite. This compound. Available from: [Link].

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0175328). Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

RSC Publishing. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Available from: [Link].

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of 3-(1H-benzo[d][4][5]triazol-1-yl). Available from: [Link].

-

MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link].

-

ResearchGate. Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Available from: [Link].

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link].

-

NIST WebBook. Benzoic acid, phenyl ester. Available from: [Link].

-

ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available from: [Link].

-

NIST WebBook. Benzoic acid, phenyl ester. Available from: [Link].

-

Chegg.com. Solved Include an IR spectrum of the phenyl benzoate. Available from: [Link].

-

SIELC Technologies. Phenyl benzoate. Available from: [Link].

Sources

Methodological & Application

The Strategic Utility of (E)-2-Benzoyloxycinnamaldehyde in Modern Organic Synthesis: Application Notes and Protocols

In the landscape of contemporary organic synthesis, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. (E)-2-Benzoyloxycinnamaldehyde emerges as a highly valuable and multifaceted scaffold, offering a unique combination of reactive functional groups that can be selectively addressed to forge intricate carbocyclic and heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic applications of (E)-2-Benzoyloxycinnamaldehyde, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Bifunctional Building Block

(E)-2-Benzoyloxycinnamaldehyde is an α,β-unsaturated aldehyde bearing a benzoyloxy group on the ortho position of the phenyl ring. This strategic arrangement of functional groups—an electron-deficient dienophile/Michael acceptor and a latent phenolic hydroxyl group—renders it a powerful tool for a variety of synthetic transformations. Its utility stems from the ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of diverse molecular frameworks, some of which have shown promising biological activities, including anti-cancer properties.[1][2]

The presence of the benzoyloxy group serves a dual purpose: it acts as a directing group and can be readily hydrolyzed to reveal a phenol, providing a handle for further functionalization. This inherent versatility allows for the sequential or cascade construction of complex molecules from a relatively simple starting material.

Synthesis of (E)-2-Benzoyloxycinnamaldehyde: A Detailed Protocol

The preparation of (E)-2-Benzoyloxycinnamaldehyde is readily achieved from the commercially available (E)-2-hydroxycinnamaldehyde through a standard acylation reaction. The following protocol outlines a reliable method for its synthesis.

Table 1: Reagents and Materials for the Synthesis of (E)-2-Benzoyloxycinnamaldehyde

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |

| (E)-2-Hydroxycinnamaldehyde | C₉H₈O₂ | 148.16 | 1.0 g | 1.0 eq |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.04 mL | 1.2 eq |

| Pyridine | C₅H₅N | 79.10 | 5 mL | Solvent/Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying Agent |

Experimental Protocol:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-2-hydroxycinnamaldehyde (1.0 g, 6.75 mmol) in anhydrous dichloromethane (20 mL).

-

Addition of Base: Add pyridine (5 mL) to the solution. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.04 mL, 8.10 mmol) dropwise to the stirred solution over a period of 10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (E)-2-Benzoyloxycinnamaldehyde.

Caption: Workflow for the synthesis of (E)-2-Benzoyloxycinnamaldehyde.

Application in Diels-Alder Reactions: Accessing Complex Polycyclic Scaffolds

The electron-deficient alkene moiety in (E)-2-Benzoyloxycinnamaldehyde makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[3][4] This powerful transformation allows for the stereospecific construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.

Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of (E)-2-Benzoyloxycinnamaldehyde with cyclopentadiene, a highly reactive diene, to form a bicyclic adduct.

Table 2: Reagents and Materials for Diels-Alder Reaction

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |

| (E)-2-Benzoyloxycinnamaldehyde | C₁₆H₁₂O₃ | 252.27 | 500 mg | 1.0 eq |

| Cyclopentadiene (freshly cracked) | C₅H₆ | 66.10 | 0.4 mL | 2.5 eq |

| Toluene | C₇H₈ | 92.14 | 10 mL | Solvent |

| Lewis Acid Catalyst (optional) | e.g., BF₃·OEt₂ | 141.93 | 10 mol% | Catalyst |

Experimental Protocol:

-

Reaction Setup: In a sealed tube, dissolve (E)-2-Benzoyloxycinnamaldehyde (500 mg, 1.98 mmol) in toluene (10 mL).

-

Addition of Diene: Add freshly cracked cyclopentadiene (0.4 mL, 4.95 mmol) to the solution. Note: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" by heating to regenerate the monomer before use.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. The reaction can be accelerated by the addition of a Lewis acid catalyst (e.g., 10 mol% BF₃·OEt₂) at a lower temperature (e.g., 0 °C to room temperature).

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product, a mixture of endo and exo diastereomers, can be purified by column chromatography on silica gel to isolate the major adduct.

Mechanistic Rationale:

The Diels-Alder reaction is a concerted pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] The electron-withdrawing aldehyde group of (E)-2-Benzoyloxycinnamaldehyde lowers the energy of its LUMO, making it more reactive towards the electron-rich diene. The reaction typically proceeds via a suprafacial-suprafacial approach of the diene and dienophile, leading to a cyclic transition state.

Caption: Mechanism of the Diels-Alder reaction.

Organocatalytic Michael Addition: Asymmetric Synthesis of Functionalized Aldehydes

The α,β-unsaturated aldehyde functionality of (E)-2-Benzoyloxycinnamaldehyde also makes it an excellent substrate for asymmetric organocatalytic Michael additions.[6] This reaction allows for the enantioselective formation of a new carbon-carbon bond at the β-position, leading to chiral aldehydes that are valuable synthetic intermediates.

Protocol: Asymmetric Michael Addition of Dimethyl Malonate

This protocol details the enantioselective addition of dimethyl malonate to (E)-2-Benzoyloxycinnamaldehyde using a chiral secondary amine catalyst.

Table 3: Reagents and Materials for Organocatalytic Michael Addition

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |

| (E)-2-Benzoyloxycinnamaldehyde | C₁₆H₁₂O₃ | 252.27 | 252 mg | 1.0 eq |

| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 0.17 mL | 1.5 eq |

| (S)-Diphenylprolinol Silyl Ether | C₂₆H₃₁NOSi | 417.62 | 20 mol% | Catalyst |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 20 mol% | Co-catalyst |

| Toluene | C₇H₈ | 92.14 | 2 mL | Solvent |

Experimental Protocol:

-

Reaction Setup: To a vial, add (S)-diphenylprolinol silyl ether (83.5 mg, 0.2 mmol) and benzoic acid (24.4 mg, 0.2 mmol).

-

Addition of Reactants: Add toluene (2 mL), followed by (E)-2-Benzoyloxycinnamaldehyde (252 mg, 1.0 mmol) and dimethyl malonate (0.17 mL, 1.5 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitoring and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield the chiral Michael adduct.

Mechanistic Rationale:

The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient enamine intermediate. This enamine formation raises the HOMO of the substrate, making it more nucleophilic. The nucleophilic β-carbon of the enamine then attacks the dimethyl malonate. The stereochemistry is controlled by the chiral environment created by the catalyst, which directs the approach of the nucleophile to one face of the enamine. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral aldehyde product.

Sources

- 1. 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalytic Approaches to Asymmetric Oxidation: Epoxidation of α-Branched Enals and α-Benzoyloxylation of Carbonyl Compounds - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 6. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2-benzoyloxycinnamaldehyde

Welcome to the technical support center for the synthesis of 2-benzoyloxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges, particularly low reaction yields, encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-benzoyloxycinnamaldehyde, and where are the common pitfalls leading to low yield?

The synthesis of 2-benzoyloxycinnamaldehyde is typically a multi-step process that begins with a commercially available starting material, cinnamaldehyde. The general pathway involves the introduction of a hydroxyl group at the ortho- (2-) position of the benzene ring, followed by benzoylation of this hydroxyl group.

The primary route can be summarized in three main stages:

-

Nitration: Introduction of a nitro group at the 2-position of cinnamaldehyde.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group to form 2-hydroxycinnamaldehyde.

-

Benzoylation: Acylation of the hydroxyl group to yield the final product, 2-benzoyloxycinnamaldehyde.

Low yields can occur at any of these stages. Common issues include poor regioselectivity during nitration, incomplete reduction, inefficient diazotization, and side reactions during the final benzoylation step.

Troubleshooting Guide: Step-by-Step Synthesis

This section provides a detailed breakdown of each synthetic step, addressing potential issues and offering solutions in a question-and-answer format.

Part 1: Synthesis of 2-Hydroxycinnamaldehyde (The Precursor)

The successful synthesis of the precursor, 2-hydroxycinnamaldehyde, is critical for the overall yield of the final product. This is typically achieved through a three-step process starting from cinnamaldehyde.[1][2]

Q2: My nitration of cinnamaldehyde results in a low yield of the desired 2-nitrocinnamaldehyde and a mixture of isomers. How can I improve this?

This is a common problem often stemming from inadequate temperature control and the choice of nitrating agent.

Possible Causes and Solutions:

-

Inadequate Temperature Control: The nitration of cinnamaldehyde is a highly exothermic reaction. If the temperature rises above the optimal range of 0-5 °C, side reactions and the formation of undesired isomers (like the para-nitro isomer) are more likely to occur.

-

Solution: Employ an efficient cooling bath (e.g., an ice-salt bath) and ensure vigorous stirring. The nitrating agent should be added slowly and dropwise to maintain a consistent low temperature throughout the addition.[1]

-

-

Formation of the Para-Isomer: Standard nitrating conditions can lead to a mixture of ortho- and para-nitrocinnamaldehyde.

-

Solution: The use of acetic anhydride as a solvent and dehydrating agent has been shown to favor the formation of the desired ortho-isomer.[3]

-

-

Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted cinnamaldehyde in your product mixture.

-

Solution: A typical reaction time is 3-4 hours at 0-5 °C. It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

-

-

Moisture Contamination: The presence of water can deactivate the nitrating agent and lead to lower yields.

-

Solution: Ensure that you use freshly distilled cinnamaldehyde and anhydrous acetic anhydride.

-

Q3: After the nitration reaction, I'm left with a dark, oily gunk instead of a crystalline product. What went wrong?

The formation of a dark, viscous residue is often indicative of side reactions and decomposition, which can be caused by several factors during the reaction or work-up.

Possible Causes and Solutions:

-

Excessive Nitration or Oxidation: If the reaction conditions are too harsh (e.g., temperature too high, incorrect concentration of nitric acid), oxidation of the aldehyde group or further nitration can occur, leading to a complex mixture of byproducts.

-

Work-up Issues: The work-up procedure is critical. Adding the reaction mixture to water can be highly exothermic and may liberate dissolved gases, causing foaming.

-

Solution: The work-up should be performed carefully, with efficient cooling. The product, 2-nitrocinnamaldehyde, is a solid and should precipitate from the solution. If an oily substance is obtained, it suggests the presence of significant impurities. Purification can be achieved by recrystallization from ethanol.[3]

-

Q4: I am struggling to achieve a clean and complete reduction of 2-nitrocinnamaldehyde to 2-aminocinnamaldehyde. What are the recommended methods and how can I troubleshoot a sluggish or incomplete reaction?

The reduction of an aromatic nitro group in the presence of other reducible functional groups (an aldehyde and an alkene) requires a careful choice of reducing agent to ensure chemoselectivity.

Recommended Method: Iron in the presence of an acid.

A common and effective method is the use of iron powder with an acid source, such as ammonium chloride in a mixed solvent system like methanol/water.[1]

Troubleshooting Low Yield in the Reduction Step:

-

Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

-

Solution: Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction is typically run at reflux, and extending the reflux time may be necessary.

-

-

Purity of Starting Material: Impurities from the nitration step can interfere with the reduction.

-

Solution: Ensure the 2-nitrocinnamaldehyde is reasonably pure before proceeding. Recrystallization is an effective purification method.

-

-

Activity of Iron: The iron powder used should be activated.

-

Solution: Pre-washing the iron powder with dilute acid can help remove any passivating oxide layer.

-

-

Alternative Reducing Agents: If the iron-based method is not providing satisfactory results, other methods can be considered, though they may require more careful optimization to avoid over-reduction. These include:

-

Catalytic Hydrogenation: Using catalysts like Pd/C is a powerful reduction method. However, conditions must be carefully controlled to avoid reduction of the cinnamaldehyde double bond or the aldehyde group.

-

Sodium Dithionite: This reagent can be effective for the reduction of aromatic nitro groups.

-

Q5: The conversion of 2-aminocinnamaldehyde to 2-hydroxycinnamaldehyde is giving me a very low yield. What are the critical parameters for this transformation?

The diazotization of an aromatic amine followed by hydrolysis to the corresponding phenol is a classic transformation that is highly sensitive to reaction conditions.

Critical Parameters and Troubleshooting:

-

Temperature Control: The formation of the diazonium salt is crucial and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

-

Solution: Use an ice bath to maintain the temperature during the dropwise addition of the sodium nitrite solution.

-

-

Stability of the Diazonium Salt: The diazonium salt of 2-aminocinnamaldehyde can be unstable.

-

Solution: The hydrolysis step, where the diazonium salt is converted to the phenol, should be initiated promptly after the diazotization is complete. This is often achieved by adding the cold diazonium salt solution to hot, dilute acid.

-

-

Incomplete Diazotization: An insufficient amount of nitrous acid (generated from sodium nitrite and a strong acid like sulfuric acid) will lead to incomplete conversion of the starting amine.

-

Solution: Ensure the correct stoichiometry of sodium nitrite is used. The addition should be slow to allow for the controlled generation of nitrous acid.

-

-

Side Reactions: Diazonium salts are reactive intermediates and can participate in a variety of side reactions if not handled correctly.

-

Solution: The work-up should be performed efficiently to isolate the desired 2-hydroxycinnamaldehyde. Extraction with an appropriate organic solvent, such as ethyl acetate, is a common method.

-

Part 2: Benzoylation of 2-Hydroxycinnamaldehyde

The final step in the synthesis is the O-benzoylation of 2-hydroxycinnamaldehyde to yield 2-benzoyloxycinnamaldehyde. The Schotten-Baumann reaction is a widely used method for this transformation.

Q6: I am attempting the benzoylation of 2-hydroxycinnamaldehyde using the Schotten-Baumann reaction, but the yield is very low. What are the likely causes?

The Schotten-Baumann reaction involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[4][5][6] While it is a robust reaction, several factors can lead to low yields, especially with a substrate like 2-hydroxycinnamaldehyde which has multiple reactive sites.

Possible Causes and Solutions:

-

Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water, which is present in the aqueous base solution of the Schotten-Baumann reaction. This side reaction consumes the acylating agent.

-

Solution:

-

Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the yield. The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the benzoyl chloride, minimizing the hydrolysis of the latter.[2][7] This method has been shown to be rapid and efficient, often giving quantitative yields at low temperatures (0 °C) in a short reaction time (e.g., 5 minutes).[1]

-

Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting the desired reaction.

-

-

-

Competing C-Acylation (Fries Rearrangement): While O-acylation is kinetically favored, under certain conditions (e.g., presence of Lewis acids), the initially formed ester can rearrange to a C-acylated product (an aryl ketone).

-

Solution: The Schotten-Baumann conditions (aqueous base) generally favor O-acylation. Avoid the use of Lewis acid catalysts if only the O-acylated product is desired.

-

-

Reaction with the Aldehyde Group: While less likely under these conditions, the aldehyde group could potentially react, especially if the reaction conditions are not well-controlled.

-

Solution: Maintaining a low reaction temperature and using the appropriate stoichiometry of reagents can help minimize side reactions.

-

-

Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.

-

Solution: Ensure a sufficient amount of a strong enough base (like NaOH) is used to deprotonate the phenol.

-

-

Purity of 2-Hydroxycinnamaldehyde: Impurities from the previous steps can interfere with the benzoylation reaction.

-

Solution: It is advisable to purify the 2-hydroxycinnamaldehyde by column chromatography before proceeding to the benzoylation step.

-

Q7: What are the best practices for purifying the final product, 2-benzoyloxycinnamaldehyde?

Purification is crucial to obtain a high-purity final product.

Recommended Purification Strategy:

-

Work-up: After the reaction is complete, the organic layer should be separated and washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted benzoyl chloride and benzoic acid (formed from hydrolysis). This is followed by washing with water and then brine.

-